[2-(Difluoromethoxy)-5-methylphenyl]methanamine
Overview
Description
[2-(Difluoromethoxy)-5-methylphenyl]methanamine is a useful research compound. Its molecular formula is C9H11F2NO and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Biological Activity
[2-(Difluoromethoxy)-5-methylphenyl]methanamine, with the CAS number 1342663-20-0, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a difluoromethoxy group and a methylphenyl moiety, which contribute to its unique chemical properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in neurotransmitter uptake and metabolic pathways. For instance, the difluoromethoxy group is known to enhance binding affinity for certain targets, potentially increasing the potency of the compound against specific enzymes such as serotonin transporters .
- Cellular Signaling Modulation : The compound may influence cellular signaling pathways by interacting with receptors or other proteins. This modulation can lead to altered gene expression and cellular responses, which are critical in therapeutic contexts.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic processes essential for bacterial survival.
Anticancer Potential
Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, compounds exhibiting similar difluoromethoxy substitutions have been reported to inhibit tumor growth through various mechanisms, including cell cycle arrest and induction of programmed cell death .
Case Study 1: Antitumor Activity
In a study investigating the effects of difluoromethoxy-containing compounds on cancer cells, this compound was evaluated for its ability to inhibit cell proliferation in human cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating significant potency against tested cancer types. The study highlighted the importance of the difluoromethoxy group in enhancing the compound's efficacy .
Case Study 2: Neurotransmitter Uptake Inhibition
Another study focused on the impact of similar compounds on neurotransmitter uptake mechanisms. The presence of the difluoromethoxy group was found to increase the inhibition of serotonin reuptake significantly compared to non-fluorinated analogs. This suggests potential applications in treating mood disorders where serotonin modulation is critical .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary data suggest:
- Absorption : The compound exhibits good absorption characteristics due to its lipophilic nature.
- Metabolism : Fluorinated compounds often demonstrate enhanced metabolic stability, reducing the likelihood of rapid degradation.
- Excretion : Further studies are needed to fully elucidate excretion pathways and half-life.
Comparative Analysis
Property | This compound | Similar Compounds |
---|---|---|
Antimicrobial Activity | Significant | Varies; often present in analogs |
Anticancer Activity | Potent; induces apoptosis | Common among fluorinated derivatives |
Neurotransmitter Uptake Inhibition | High potency | Enhanced by fluorination |
Metabolic Stability | Improved due to fluorination | Generally higher in fluorinated compounds |
Properties
IUPAC Name |
[2-(difluoromethoxy)-5-methylphenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6-2-3-8(13-9(10)11)7(4-6)5-12/h2-4,9H,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPQQMNEZKRSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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